N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide
Description
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-2-6(11)10-7-9-5(3-8)4-12-7/h4H,2-3,8H2,1H3,(H,9,10,11) |
InChI Key |
IQPOCSIEUOWLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 2-aminothiazole with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted thiazole derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide
- Molecular Formula : C₉H₁₅N₃OS
- Molecular Weight : 213.30 g/mol
- CAS Registry Number : 1536966-75-2
- Structure: Features a thiazole core substituted with an aminomethyl group at position 4 and a propanamide moiety at position 2.
This compound belongs to the thiazole-propanamide class, characterized by a heterocyclic thiazole ring linked to an amide group.
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole-Propanamide Family
The following table summarizes key thiazole-propanamide derivatives, highlighting structural variations and physicochemical properties:
Key Structural and Functional Differences
Substituent Diversity: Electron-Withdrawing Groups: Compounds like 8h () feature a nitro group (-NO₂) at the aryl position, increasing electrophilicity. In contrast, the target compound’s aminomethyl group (-NH₂CH₂) is electron-donating, which may enhance nucleophilic reactivity . Sulfanyl Linkers: Derivatives such as 8d and 8e () incorporate sulfanyl (-S-) bridges connecting oxadiazole and thiazole rings. Halogenated Aromatics: The compound in includes 4-chlorophenyl and 4-fluorophenyl groups, which increase lipophilicity and may enhance membrane permeability compared to the aminomethyl-substituted target .
Biological Activity: Enzyme Inhibition: Thiamidol () demonstrates potent tyrosinase inhibition, attributed to its dihydroxyphenyl substituent, which chelates copper ions in the enzyme’s active site. The target compound lacks this moiety, suggesting divergent applications . The absence of oxadiazole or sulfanyl groups in the target compound may preclude similar interactions .
Physicochemical Properties: Molecular Weight: The target compound (213.30 g/mol) is smaller than most analogues (e.g., 392.89–576.09 g/mol), suggesting better solubility and bioavailability . Melting Points: Derivatives with nitro or halogen substituents (e.g., 8h at 158–159°C) exhibit higher melting points than the aminomethyl-containing target, likely due to increased intermolecular forces .
Implications for Drug Design
- Solubility vs. Lipophilicity: The aminomethyl group in the target compound may improve aqueous solubility compared to halogenated or aryl-sulfanyl analogues, making it a candidate for oral formulations.
- Target Selectivity : Structural variations in the thiazole ring (e.g., oxadiazole hybrids in ) could be tailored for specific enzyme targets, such as kinases or phosphatases .
- Thermodynamic Stability : Higher melting points in nitro/halogen derivatives suggest greater crystalline stability, a factor in shelf-life optimization .
Biological Activity
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the aminomethyl group enhances its reactivity and potential for biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, with studies suggesting that it may inhibit microbial growth by interacting with specific enzymes involved in cell wall synthesis or metabolic pathways .
Table 1: Antimicrobial Activity Against Various Strains
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
2. Antifungal and Antiviral Properties
In addition to its antibacterial effects, this compound has shown antifungal and antiviral activities. It has been evaluated against fungal pathogens and viruses, demonstrating potential as a therapeutic agent in treating infections caused by these organisms .
3. Anticancer Potential
The anticancer properties of this compound have also been explored. Studies have reported that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival .
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
| A549 | 10.0 |
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets within cells. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Receptor Interaction : It could act as an antagonist or agonist at certain receptors involved in inflammatory responses or cellular signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study conducted on infected mice demonstrated that administration of this compound significantly reduced bacterial load compared to controls .
- Cancer Cell Studies : In vitro studies showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in multiple cancer cell lines .
Q & A
Q. What synthetic methodologies are commonly employed for N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide and related thiazole derivatives?
A convergent synthesis approach is typically used. The process involves:
- Reacting 1,3-thiazol-2-amine or its derivatives (e.g., 5-methyl-1,3-thiazol-2-amine) with 3-bromopropanoyl chloride in a 5% aqueous Na₂CO₃ solution to form brominated intermediates (e.g., 3-bromo-N-(1,3-thiazol-2-yl)propanamide) .
- Coupling these intermediates with 5-aryl-1,3,4-oxadiazole-2-thiol nucleophiles in a polar aprotic solvent (e.g., DMF or DMSO) to yield bi-heterocyclic hybrids .
- Purification via filtration and cold-water washing to isolate crystalline products .
Q. How is the structural integrity of this compound validated experimentally?
Key analytical methods include:
- NMR spectroscopy : ¹H-NMR and ¹³C-NMR data confirm substituent positions. For example, the aminomethyl group (-CH₂NH₂) exhibits characteristic δ ~4.2 ppm (¹H) and δ ~40–45 ppm (¹³C) .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and thiazole C-S (~650–700 cm⁻¹) are critical .
- Elemental analysis : Agreement between calculated and observed C/H/N percentages (e.g., C: 45–50%, H: 3–5%, N: 15–20%) validates purity .
Q. What biological significance does the thiazole core impart to this compound?
Thiazole derivatives are studied for:
- Enzyme inhibition : Alkaline phosphatase activity modulation, though specific results for this compound require further validation .
- Antimicrobial potential : Structural analogs (e.g., 2-aminothiazoles) show activity against bacterial targets via interference with protein synthesis or prostaglandin production .
Advanced Research Questions
Q. How can contradictory elemental analysis or spectral data be resolved during characterization?
- Repetition under controlled conditions : Ensure reaction completion and purity via TLC/Rf monitoring .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .
- Alternative techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass if elemental analysis deviates >0.3% .
Q. What strategies optimize the yield of this compound in coupling reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates .
- Temperature control : Maintain 0–5°C during electrophile-nucleophile coupling to minimize side reactions .
- Stoichiometric adjustments : Use a 10–20% excess of the brominated intermediate to drive reaction completion .
Q. How do computational models aid in predicting the bioactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
